6-(2-Chloro-pyridin-4-yl)-2-methylsulfanyl-3H-pyrimidin-4-one
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Overview
Description
6-(2-chloropyridin-4-yl)-2-methylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chloropyridinyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloropyridin-4-yl)-2-methylsulfanyl-1H-pyrimidin-4-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the 2-chloropyridinyl Group: This step often involves a nucleophilic substitution reaction where a suitable pyridine derivative is chlorinated.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-chloropyridin-4-yl)-2-methylsulfanyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The chlorine atom in the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
6-(2-chloropyridin-4-yl)-2-methylsulfanyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-chloropyridin-4-yl)-2-methylsulfanyl-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloropyridin-4-yl derivatives: Compounds with similar pyridinyl groups.
Methylsulfanyl pyrimidines: Compounds with similar pyrimidine and methylsulfanyl groups.
Uniqueness
6-(2-chloropyridin-4-yl)-2-methylsulfanyl-1H-pyrimidin-4-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClN3OS |
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Molecular Weight |
253.71 g/mol |
IUPAC Name |
4-(2-chloropyridin-4-yl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8ClN3OS/c1-16-10-13-7(5-9(15)14-10)6-2-3-12-8(11)4-6/h2-5H,1H3,(H,13,14,15) |
InChI Key |
RHICYBDTZDMHOL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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